molecular formula C13H11ClO B6370197 3-(3-Chloro-4-methylphenyl)phenol CAS No. 1261943-09-2

3-(3-Chloro-4-methylphenyl)phenol

Cat. No.: B6370197
CAS No.: 1261943-09-2
M. Wt: 218.68 g/mol
InChI Key: MITLYHQOTSMUBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Chloro-4-methylphenyl)phenol can be synthesized through the monochlorination of 3-methylphenol at the para position. This reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions .

Industrial Production Methods: In industrial settings, the compound is produced by reacting 3-methylphenol with ammonium chloride and potassium peroxymonosulfate in acetonitrile. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Substitution: Various electrophiles such as nitric acid (HNO3) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed:

Mechanism of Action

The antimicrobial activity of 3-(3-Chloro-4-methylphenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against both gram-positive and gram-negative bacteria as well as fungi .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITLYHQOTSMUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683508
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-09-2
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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